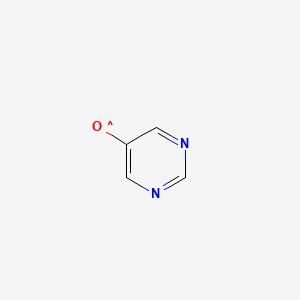

5-PYRIMIDINYLOXY

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound identified as “5-PYRIMIDINYLOXY” is a chemical entity registered in the PubChem database

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-PYRIMIDINYLOXY involves specific reaction conditions and reagents. The preparation methods typically include:

Cyclodextrin Inclusion Complex Formation: This method involves the formation of inclusion complexes with cyclodextrins.

Analytical Techniques: Various analytical techniques are employed to evidence host inclusion, ensuring the stability and solubility of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The methods used in industrial settings are designed to be cost-effective and scalable.

化学反応の分析

Types of Reactions

5-PYRIMIDINYLOXY undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced form.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are optimized to achieve the desired products with high efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of the compound .

科学的研究の応用

5-PYRIMIDINYLOXY has a wide range of applications in scientific research, including:

Chemistry: The compound is used in various chemical reactions and studies to understand its reactivity and properties.

Biology: In biological research, this compound is used to study its effects on biological systems and its potential as a therapeutic agent.

Medicine: The compound is investigated for its potential medicinal properties, including its use in drug development and disease treatment.

作用機序

The mechanism of action of 5-PYRIMIDINYLOXY involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity and function. The pathways involved in its mechanism of action are complex and depend on the specific application and context .

類似化合物との比較

Similar Compounds

5-PYRIMIDINYLOXY can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

Tranexamic Acid: This compound has a similar mechanism of action and is used in similar applications.

Zoledronic Acid: Another compound with comparable properties and uses.

Aminocaproic Acid: Shares some similarities in its chemical structure and applications.

Uniqueness

This compound stands out due to its unique chemical structure and properties, which make it suitable for a wide range of applications. Its ability to form stable inclusion complexes with cyclodextrins and its reactivity in various chemical reactions are some of the features that distinguish it from other compounds .

生物活性

5-PYRIMIDINYLOXY is a compound that belongs to a class of organic compounds known for their diverse biological activities, particularly in the fields of medicinal chemistry and agriculture. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential applications based on current research findings.

Overview of Biological Activities

The biological activities of pyrimidine derivatives, including this compound, have been extensively studied. These compounds exhibit a range of activities such as:

- Antimicrobial : Effective against various bacterial strains, including multidrug-resistant organisms.

- Anticancer : Demonstrated potential as anticancer agents by targeting specific cellular pathways.

- Anti-inflammatory : Inhibition of inflammatory responses in various models.

- Herbicidal : Utilized in agricultural settings for controlling unwanted vegetation.

The mechanisms through which this compound exerts its biological effects can vary based on its structural characteristics. Key mechanisms include:

- Enzyme Inhibition : Many pyrimidine derivatives inhibit enzymes critical to cellular processes, such as DNA gyrase and other topoisomerases, which are vital for DNA replication in bacteria .

- Receptor Modulation : Interaction with specific receptors involved in inflammation and cancer pathways has been noted, suggesting potential therapeutic applications .

- Cell Cycle Disruption : Some studies indicate that these compounds can interfere with cell cycle progression, leading to apoptosis in cancer cells .

Antimicrobial Activity

A study highlighted the effectiveness of this compound derivatives against resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.5 to 8 μg/mL, indicating significant potency .

Anticancer Properties

Research has demonstrated that certain pyrimidine derivatives exhibit anticancer activity by inducing apoptosis in various cancer cell lines. For instance, a compound structurally related to this compound showed promising results with IC50 values in the low micromolar range against breast cancer cells .

Herbicidal Applications

This compound has also been explored for its herbicidal properties. A patent describes its use as an effective herbicide for controlling unwanted vegetation in crops such as rice and maize. The compound works by selectively inhibiting growth processes in target plants while being less harmful to crops .

Table 1: Pharmacokinetic Properties of Pyrimidine Derivatives

| Compound | Administration Route | Cmax (µg/mL) | t½ (h) | Clearance (L/h/kg) | Bioavailability (%) |

|---|---|---|---|---|---|

| 24 | IV (5 mg/kg) | 592 ± 62 | 26.2 ± 0.9 | 1.5 ± 0.3 | n.a. |

| PO (15 mg/kg) | 108 ± 18 | — | — | 40.7 |

This table summarizes the pharmacokinetic properties observed in a study involving pyrimidine derivatives, illustrating their absorption and clearance rates .

Table 2: Antimicrobial Activity Against Resistant Strains

| Compound ID | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 24 | Staphylococcus aureus (MRSA) | 4 |

| Mycobacterium tuberculosis | 0.5 |

The data reflects the antimicrobial efficacy of selected pyrimidine derivatives against resistant bacterial strains .

特性

InChI |

InChI=1S/C4H3N2O/c7-4-1-5-3-6-2-4/h1-3H |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJJDBOKYDDLRQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)[O] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

95.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。